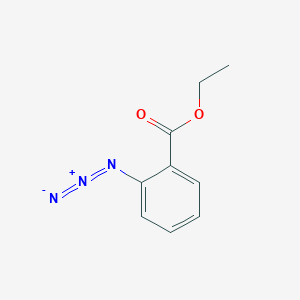
Ethyl 2-azidobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-azidobenzoate is an organic compound with the molecular formula C9H8N3O2. It is widely used in scientific research, with applications in various fields of research and industry. This compound is known for its unique chemical properties and versatility in synthetic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Ethyl 2-azidobenzoate can be synthesized through various methods. One common method involves the reaction of ethyl 2-bromobenzoate with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction typically occurs at elevated temperatures to facilitate the substitution of the bromine atom with the azide group .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps such as recrystallization or chromatography to ensure high purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Ethyl 2-azidobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The azide group can be substituted with other functional groups under appropriate conditions.
Cyclization Reactions: The compound can undergo cyclization to form heterocyclic compounds, such as triazoles, through click chemistry.
Reduction Reactions: The azide group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
Substitution Reactions: Sodium azide, dimethylformamide (DMF), elevated temperatures.
Cyclization Reactions: Copper(I) catalysts, organic solvents.
Reduction Reactions: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Major Products Formed:
Substitution Reactions: Ethyl 2-substituted benzoates.
Cyclization Reactions: Triazole derivatives.
Reduction Reactions: Ethyl 2-aminobenzoate.
Aplicaciones Científicas De Investigación
Ethyl 2-azidobenzoate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds and as a reagent in click chemistry.
Biology: Employed in the study of biological pathways and as a tool for bioconjugation.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ethyl 2-azidobenzoate involves its ability to participate in various chemical reactions due to the presence of the azide group. The azide group is highly reactive and can undergo cycloaddition reactions to form triazoles, which are important in medicinal chemistry. Additionally, the compound can be reduced to form amines, which are key intermediates in the synthesis of pharmaceuticals .
Comparación Con Compuestos Similares
Ethyl 2-aminobenzoate: Similar structure but with an amine group instead of an azide group.
Methyl 2-azidobenzoate: Similar structure but with a methyl ester group instead of an ethyl ester group.
2,1-Benzisoxazole-3(1H)-ones: Compounds with similar biological activity and used as starting materials for the synthesis of heterocyclic pharmacophores.
Uniqueness: this compound is unique due to its azide group, which provides high reactivity and versatility in synthetic chemistry. This makes it a valuable compound for the synthesis of a wide range of heterocyclic compounds and for use in click chemistry .
Propiedades
Fórmula molecular |
C9H9N3O2 |
|---|---|
Peso molecular |
191.19 g/mol |
Nombre IUPAC |
ethyl 2-azidobenzoate |
InChI |
InChI=1S/C9H9N3O2/c1-2-14-9(13)7-5-3-4-6-8(7)11-12-10/h3-6H,2H2,1H3 |
Clave InChI |
RUFXXUICVBVRCX-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC=CC=C1N=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



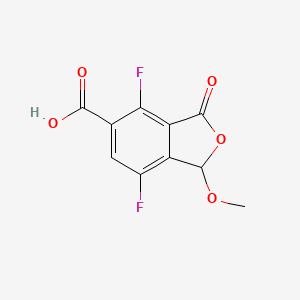

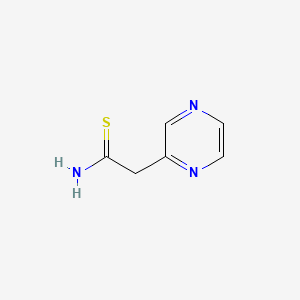
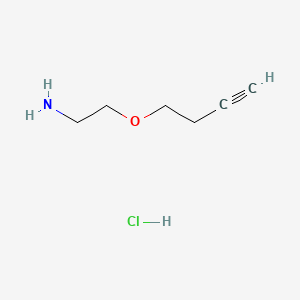
![Benzyl 3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B13574232.png)

![3-Bromo-2-methylpyrazolo[1,5-a]pyrazin-4-amine](/img/structure/B13574237.png)
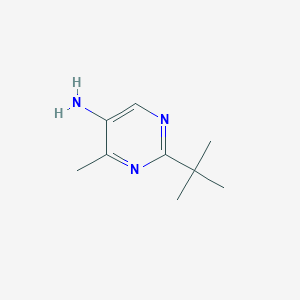
![2-[1-(1H-pyrazol-1-yl)cyclopropyl]aceticacidhydrochloride](/img/structure/B13574241.png)


![[5-(Propan-2-yloxy)pyrazin-2-yl]methanamine hydrochloride](/img/structure/B13574259.png)
![5-methyl-N-{4-[(4-methylpiperidin-1-yl)methyl]-1,3-thiazol-2-yl}imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B13574266.png)
